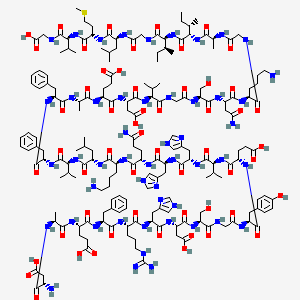![molecular formula C11H20N2O3 B2926694 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 188854-42-4](/img/structure/B2926694.png)
1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid” is represented by the formula C11H20N2O3 . This indicates that the molecule consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 124.73°C and a predicted boiling point of approximately 399.7°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm3 . The refractive index is predicted to be n20D 1.51 .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structures
One prominent area of research focuses on the hydrogen-bonding patterns and low-dimensional structures formed by proton-transfer compounds involving piperidine derivatives. For instance, studies have explored the hydrogen-bonded structures in the compounds of piperidine and derivatives with various acids, revealing discrete cation-anion units, linear chains, and two-dimensional sheet structures through N-H...O interactions. These insights contribute to the understanding of molecular assembly and the design of new materials with desired properties (Smith & Wermuth, 2010).
Catalysis and Chemical Synthesis
Another significant application involves the use of piperidine derivatives in catalysis and chemical synthesis. Tetranuclear zinc(II) carbamato complexes, including those with piperidino derivatives, have been synthesized and characterized, showing potential for facile transamination metathesis reactions and transcarboxylation reactions, suggesting applications in catalytic processes (McCowan, Groy, & Caudle, 2002).
Structural Analysis and Crystallography
Research on the crystal and molecular structure of 4-carboxypiperidinium chloride has provided insights into the conformation of the piperidine ring and its hydrogen bonding with chloride ions. Such studies are crucial for understanding the molecular geometry and potential interactions in larger molecular systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biophotonic Materials
Piperidine derivatives have also been explored for their properties as biophotonic materials, particularly in the context of one- and two-photon absorption of light and fluorescence. These properties are vital for applications in biophotonic devices and materials science, demonstrating the versatility of piperidine derivatives in various scientific and technological fields (Nesterov et al., 2003).
Propiedades
IUPAC Name |
1-(diethylcarbamoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-9(6-8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYBBWITZNRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2926612.png)
![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2926613.png)


![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)


![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)

![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)